molecular formula C10H21NO B1528726 2-(Pentan-3-yl)oxan-4-amine CAS No. 1343647-62-0

2-(Pentan-3-yl)oxan-4-amine

Cat. No. B1528726
M. Wt: 171.28 g/mol
InChI Key: UHNVXBUVWKYCPX-UHFFFAOYSA-N
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Description

2-(Pentan-3-yl)oxan-4-amine, also known as 2-Pentan-3-amine, is an organic compound belonging to the class of amines. It is a colorless liquid with a boiling point of 163 °C and a melting point of -50 °C. 2-Pentan-3-amine is an important intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and other fine chemicals. It is also used as a starting material for the preparation of a variety of heterocyclic compounds and has been used as a building block for the synthesis of more complex molecules.

Scientific Research Applications

Amide Podands Synthesis for Nuclear Waste Treatment

Amide podands, synthesized from compounds like 2-(Pentan-3-yl)oxan-4-amine, show promise as extractants in the treatment of high-level liquid wastes in the nuclear industry. An efficient synthetic route, the mixed anhydrides method, has been developed for these compounds, demonstrating their potential in large-scale applications for nuclear waste remediation (Wu Yuxuan et al., 2014).

Applications in Organic Syntheses

Precursor for Bioactive Compounds and Polymers

Derivatives of pentanedinitrile, like 2-(Pentan-3-yl)oxan-4-amine, are extensively used in the synthesis of functional materials, including biologically active compounds, azaheterocycles, and polymers. The development of new functionalization methods for these derivatives is a subject of high demand in organic chemistry (N. Nishiwaki et al., 1999).

Applications in Medicinal Chemistry

Bioisosteres in Drug Design

Bicyclo[1.1.1]pentan-1-amines, which can be synthesized from compounds like 2-(Pentan-3-yl)oxan-4-amine, serve as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes in medicinal chemistry. They offer a versatile scaffold for the synthesis of important pharmaceutical building blocks (J. Hughes et al., 2019).

Oxidation Reactions in Organic Synthesis

Nonheme oxoiron(IV) complexes derived from compounds like 2-(Pentan-3-yl)oxan-4-amine have been shown to effectively oxidize strong C-H bonds at room temperature. This feature is critical in various organic synthesis processes, supporting the catalytic conversion of substrates with strong C-H bonds (J. Kaizer et al., 2004).

Applications in Catalysis

Catalytic Dehydration

Compounds like 2-(Pentan-3-yl)oxan-4-amine are used in the vapor-phase catalytic dehydration of amino alcohols over various oxide catalysts, including rare earth oxides. This process is crucial for the production of unsaturated amines, which have significant applications in various industries (Kaishu Ohta et al., 2016).

Safety And Hazards

The safety and hazards associated with 2-(Pentan-3-yl)oxan-4-amine are not provided in the search results. For accurate safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-pentan-3-yloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-3-8(4-2)10-7-9(11)5-6-12-10/h8-10H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNVXBUVWKYCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1CC(CCO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pentan-3-yl)oxan-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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